Fmoc-D-Arg(Mtr)-OH

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36N4O7S/c1-18-16-27(41-4)19(2)20(3)28(18)43(39,40)35-30(32)33-15-9-14-26(29(36)37)34-31(38)42-17-25-23-12-7-5-10-21(23)22-11-6-8-13-24(22)25/h5-8,10-13,16,25-26H,9,14-15,17H2,1-4H3,(H,34,38)(H,36,37)(H3,32,33,35)/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGHIEITYHYVED-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120075-24-3 | |

| Record name | (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-[N'-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)carbamimidamido]pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Fmoc-D-Arg(Mtr)-OH chemical properties

An In-depth Technical Guide to Fmoc-D-Arg(Mtr)-OH: Properties, Protocols, and Strategic Considerations

Introduction

Nα-9-fluorenylmethyloxycarbonyl-D-arginine(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-OH, commonly abbreviated as this compound, is a cornerstone building block in the field of solid-phase peptide synthesis (SPPS). As a derivative of the non-proteinogenic D-arginine, it is indispensable for the synthesis of peptides with enhanced stability against enzymatic degradation, a critical attribute for therapeutic peptide development. This guide provides a comprehensive overview of the chemical properties, strategic application, and critical considerations for utilizing this compound, tailored for researchers and professionals in peptide chemistry and drug development.

The molecule's design incorporates two essential protecting groups: the base-labile Fmoc group for temporary protection of the α-amino group and the acid-labile Mtr group for safeguarding the highly reactive guanidino side chain of arginine.[1] The interplay and selective cleavage of these groups are fundamental to the stepwise elongation of a peptide chain in the Fmoc/tBu synthesis strategy.[2] While newer protecting groups like Pbf and Pmc have gained popularity for their milder cleavage conditions, the Mtr group remains relevant, particularly in specific synthetic contexts where its unique stability profile is advantageous.[3][4] Understanding its characteristics is crucial for troubleshooting and optimizing peptide synthesis.

Core Physicochemical Properties

A precise understanding of the physicochemical properties of this compound is the foundation for its effective use in the laboratory. These properties dictate solubility, reactivity, and storage requirements.

| Property | Value | Source(s) |

| CAS Number | 120075-24-3 | [5][6][7] |

| Molecular Formula | C₃₁H₃₆N₄O₇S | [5][7][8] |

| Molecular Weight | 608.69 g/mol (values may slightly vary) | [5][6][8][9] |

| Appearance | White to off-white powder | [8][10] |

| Purity (Typical) | ≥98.0% (HPLC) | [8] |

| Storage Temperature | 2-8°C, protect from moisture and light | [8][10][11] |

Solubility and Handling: this compound is typically soluble in common SPPS solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). For long-term viability, it should be stored in a cool, dry, and dark environment, preferably refrigerated or frozen.[8][10] The container must be sealed tightly to prevent degradation from moisture.

The Chemistry of Protection: Fmoc and Mtr Groups

The successful application of this compound hinges on the orthogonal nature of its two protecting groups. The Nα-Fmoc group is removed at each cycle of peptide elongation, while the side-chain Mtr group remains intact until the final cleavage step.

The Nα-Fmoc Group: A Temporary Shield

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group that prevents unwanted reactions at the N-terminus during peptide bond formation.[12] Its removal is a critical step in the SPPS cycle, typically achieved by treatment with a 20% solution of piperidine in DMF.[2][13] This deprotection proceeds via a β-elimination mechanism, regenerating the free amine required for the next coupling step.

The Mtr Group: Guarding the Guanidino Functionality

The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group protects the nucleophilic guanidino side chain of arginine. It is classified as an acid-labile group, but it requires significantly stronger acidic conditions for removal compared to more modern protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).[3][4] This robustness can be an advantage, preventing premature deprotection, but it also presents challenges.

Cleavage of the Mtr group is typically performed with trifluoroacetic acid (TFA) in the presence of scavengers.[3][4] The Mtr group is less acid-labile than Pmc or Pbf groups, and its complete removal can be slow, sometimes taking several hours. This extended exposure to strong acid necessitates careful selection of scavengers to prevent side reactions.

Experimental Protocols

Protocol 1: Coupling of this compound in SPPS

This protocol outlines the standard procedure for coupling this compound onto a solid support resin with a free N-terminal amine.

1. Resin Preparation: a. Swell the peptide-resin in DMF for at least 30 minutes. b. Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF for 7-10 minutes.[13] c. Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine. d. Confirm the presence of the free amine using a qualitative test (e.g., Kaiser test).

2. Amino Acid Activation: a. In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent in DMF. Common activating agents include:

- HBTU/HATU: Dissolve equimolar amounts of this compound and HBTU (or HATU). Add N,N-Diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid).[14]

- DIC/HOBt: Dissolve this compound and HOBt (1 equivalent each). Add DIC (1 equivalent).[14] b. Allow the activation mixture to pre-activate for 1-5 minutes.

3. Coupling Reaction: a. Add the activated amino acid solution to the prepared resin. b. Agitate the mixture at room temperature for 1-2 hours. The reaction time may need to be extended for sterically hindered couplings.

4. Monitoring and Washing: a. Monitor the reaction for completion by taking a small sample of resin beads and performing a Kaiser test. A negative result (yellow beads) indicates complete coupling. b. Once the reaction is complete, drain the coupling solution and wash the resin extensively with DMF (3-5 times) to remove excess reagents.

Protocol 2: Cleavage of the Mtr Group and Resin Detachment

The final step in SPPS is the simultaneous cleavage of the side-chain protecting groups and detachment of the peptide from the resin. The Mtr group requires a specific and robust cleavage cocktail.

1. Reagent Preparation: a. Prepare a cleavage cocktail of 5% (w/w) phenol in TFA.[3][15] Thioanisole can also be used as a scavenger.[4] Caution: TFA is highly corrosive. Work in a well-ventilated fume hood and wear appropriate personal protective equipment.

2. Cleavage Reaction: a. Wash the dried peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen. b. Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). c. Gently agitate the mixture at room temperature.

3. Monitoring and Completion: a. The cleavage of the Mtr group is slow and should be monitored by HPLC.[3][15] b. The reaction is typically complete after approximately 7.5 hours.[3][15] Incomplete deprotection may occur, especially in peptides with multiple Arg(Mtr) residues.[4]

4. Peptide Precipitation and Work-up: a. Filter the resin and collect the TFA solution containing the cleaved peptide. b. Reduce the volume of the TFA solution by rotary evaporation. c. Precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether. d. Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove scavengers. e. Dry the crude peptide pellet under vacuum.

5. Purification: a. Dissolve the crude peptide in an appropriate aqueous buffer. b. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). c. Lyophilize the pure fractions to obtain the final peptide product.

Critical Side Reactions and Mitigation

The use of the Mtr protecting group is associated with specific side reactions, primarily occurring during the harsh acidic final cleavage step.

-

O-Sulfonation of Serine and Threonine: A significant side reaction is the transfer of the sulfonyl moiety from the cleaved Mtr group to the hydroxyl side chains of serine and threonine residues, forming O-sulfo-peptides.[16] This occurs in the absence of effective scavengers.

-

Modification of Tryptophan: Tryptophan residues are highly susceptible to modification by cationic species generated during cleavage. The byproducts from Mtr cleavage can cause sulfonation of the indole side chain.[17]

-

Incomplete Cleavage: The Mtr group's high stability can lead to incomplete removal, especially in sequences with multiple arginine residues, resulting in a heterogeneous final product.[4]

Mitigation Strategies: The key to preventing these side reactions is the use of an optimized cleavage cocktail containing efficient scavengers.

-

Scavengers: Thioanisole and thiocresol are highly effective at suppressing sulfonation side reactions.[18] Phenol is also commonly used to trap reactive cations.[3]

-

Protecting Group Choice: For tryptophan-containing peptides, using Fmoc-Trp(Boc)-OH is strongly recommended as the Boc group shields the indole ring from electrophilic attack.[17]

-

Alternative Cleavage: For particularly difficult sequences, cleavage with trimethylsilyl bromide (TMSBr) has been shown to cleanly deprotect Arg(Mtr) residues rapidly and suppress sulfonation byproducts.

Conclusion

This compound is a valuable, albeit traditional, reagent for the synthesis of D-arginine-containing peptides. Its robust Mtr protecting group offers stability throughout the synthesis but demands carefully controlled and monitored conditions for its final removal. While newer derivatives like Fmoc-D-Arg(Pbf)-OH are often preferred for their milder deprotection requirements, a thorough understanding of the chemistry, protocols, and potential pitfalls associated with this compound equips the modern peptide chemist with a powerful tool. Mastery of its application, particularly the strategic use of scavengers to mitigate sulfonation and other side reactions, allows for the successful synthesis of complex and challenging peptide targets.

References

- Aapptec Peptides.

- Aapptec Peptides. Amino Acid Sidechain Deprotection. URL

- Jaeger, E., et al. (1993). [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. Biological Chemistry Hoppe-Seyler, 374(5), 349-362. URL

- Fujii, N., et al. (1987). 4-Methoxy-2,3,6-trimethylbenzenesulphonyl (Mtr):a new amino protecting group in peptide synthesis.

- Various Authors.

- Yagami, T., et al. (1994). Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis. Journal of Peptide Research, 43(2), 133-141. URL

- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection. URL

- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection. URL

- Advanced ChemTech. This compound. URL

- Aapptec Peptides. This compound. URL

- Biosynth. Protecting Groups in Peptide Synthesis. URL

- Santa Cruz Biotechnology. This compound | CAS 120075-24-3. URL

- Machado, E., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69. URL

- National Center for Biotechnology Information. Fmoc-D-Arg-OH. PubChem Compound Summary for CID 7018814. URL

- MedchemExpress. Fmoc-Arg-OH (Synonyms: Fmoc-L-Arginine). URL

- Nowick Laboratory, UCI Department of Chemistry.

- ChemPep. Fmoc-D-Arg(Pbf)-OH. URL

- Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. URL

- MedChemExpress. Fmoc solid phase peptide synthesis. URL

- Benchchem. Application Notes: High-Efficiency Coupling of Fmoc-D-Arg(Pbf)-OH in Solid-Phase Peptide Synthesis. URL

- Sigma-Aldrich. This compound ≥98.0% HPLC. URL

- Sigma-Aldrich. Fmoc-arg(mtr)-oh. URL

- Aapptec Peptides. Fmoc-Arg(Mtr)-OH, [98930-01-9]. URL

- VSNCHEM. VA50631 this compound. URL

- ChemPep. Fmoc Solid Phase Peptide Synthesis. URL

- Fields, C. G., et al. (1995). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Methods in Enzymology, 289, 46-68. URL

- Tokyo Chemical Industry. Fmoc-D-Arg-OH. URL

- Sigma-Aldrich. Peptide Resin Loading Protocols. URL

- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. URL

- Sigma-Aldrich. Fmoc-D-Arg(Pbf)-OH ≥98.0% TLC. URL

- Benchchem. Purity issues and common impurities in Fmoc-D-Arg(Pbf)-OH. URL

- MedChemExpress. Fmoc-D-Arg(Pbf)

- Sigma-Aldrich. Fmoc-Arg-OH ≥96.0%. URL

Sources

- 1. biosynth.com [biosynth.com]

- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. advancedchemtech.com [advancedchemtech.com]

- 6. peptide.com [peptide.com]

- 7. scbt.com [scbt.com]

- 8. Fmoc- D -Arg(Mtr)-OH = 98.0 HPLC 120075-24-3 [sigmaaldrich.com]

- 9. This compound | VSNCHEM [vsnchem.com]

- 10. chempep.com [chempep.com]

- 11. Fmoc-D-Arg(Pbf)-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 12. luxembourg-bio.com [luxembourg-bio.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. chempep.com [chempep.com]

- 15. peptide.com [peptide.com]

- 16. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 18. Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Fmoc-D-Arg(Mtr)-OH: Structure, Properties, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Arginine Protection in Peptide Synthesis

The synthesis of peptides, particularly those with therapeutic potential, demands a meticulous approach to the selection and implementation of protecting groups. Arginine, with its highly basic and nucleophilic guanidinium side chain, presents a significant challenge in solid-phase peptide synthesis (SPPS). Inadequate protection of this functional group can lead to a cascade of undesirable side reactions, compromising the purity, yield, and ultimately, the biological activity of the target peptide. This guide provides a comprehensive technical overview of Nα-Fmoc-D-arginine(N'-(4-methoxy-2,3,6-trimethylbenzenesulfonyl))-OH (Fmoc-D-Arg(Mtr)-OH), a key building block in the Fmoc/tBu synthesis strategy. We will delve into its chemical structure, physicochemical properties, and provide field-proven insights into its effective utilization, including detailed protocols and troubleshooting considerations.

Unveiling the Molecular Architecture: Structure and Physicochemical Properties of this compound

This compound is a derivative of the non-proteinogenic D-arginine, where the alpha-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and the guanidinium side chain is shielded by the acid-labile 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group.

Chemical Structure and Formula

The structural formula of this compound is C31H36N4O7S.[1][2] Its molecular weight is approximately 608.69 g/mol .[1][3]

Synonyms: N-(9-Fluorenylmethyloxycarbonyl)-N'-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-D-arginine[2]

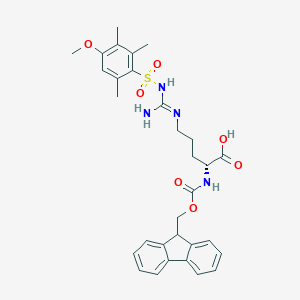

Caption: Chemical structure of this compound.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C31H36N4O7S | [1][2] |

| Molecular Weight | 608.69 g/mol | [1][3] |

| CAS Number | 120075-24-3 | [1][2][3] |

| Appearance | White to off-white solid | [4] |

| Purity | Typically ≥98% (HPLC) | [4] |

| Storage | 2-8°C | [5] |

The Mtr Protecting Group: A Deliberate Choice for Arginine Side-Chain Protection

The selection of a side-chain protecting group for arginine is a critical decision in peptide synthesis, directly impacting coupling efficiency and the final deprotection strategy. The Mtr group, while having been largely succeeded by the more labile Pbf and Pmc groups in many applications, still holds relevance in specific synthetic contexts.

Mechanism of Protection and Deprotection

The Mtr group is an acid-labile protecting group.[6][7] It shields the nucleophilic guanidinium group of arginine, preventing its participation in unwanted side reactions during peptide chain elongation. The deprotection of the Mtr group is achieved under strong acidic conditions, typically with trifluoroacetic acid (TFA).[6][8][9] The presence of scavengers, such as thioanisole or phenol, is often required to prevent side reactions, particularly the sulfonation of tryptophan residues.[7][10][11]

Caption: Simplified Mtr group deprotection workflow.

Comparative Lability: Mtr vs. Pbf and Pmc

The acid lability of arginine side-chain protecting groups follows the general trend: Pbf > Pmc > Mtr.[12] This means that the Mtr group requires harsher acidic conditions and/or longer reaction times for complete removal compared to Pbf and Pmc.[12] While this can be a disadvantage in the synthesis of peptides containing multiple arginine residues or acid-sensitive motifs, it can be advantageous when a more robust protecting group is desired.

| Protecting Group | Relative Lability | Common Deprotection Conditions | Key Considerations |

| Pbf | Most Labile | TFA/H2O/TIS (95:2.5:2.5), 1-2 hours | Gold standard for Fmoc SPPS; less prone to tryptophan modification.[13][14] |

| Pmc | More Labile than Mtr | TFA with scavengers, typically shorter time than Mtr | Useful for peptides with multiple arginines.[7] |

| Mtr | Least Labile | TFA with scavengers (e.g., thioanisole, phenol), can require several hours.[6][7] | Best suited for peptides with one or two Arg residues; risk of incomplete deprotection and side reactions.[12] |

Application in Solid-Phase Peptide Synthesis: A Step-by-Step Protocol

The successful incorporation of this compound into a peptide sequence relies on a well-defined and optimized protocol. The following is a generalized workflow for manual SPPS.

Materials and Reagents

-

This compound

-

SPPS Resin (e.g., Wang, Rink Amide)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Coupling Reagents:

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIEA)

-

-

Washing Solvents: Dichloromethane (DCM), Isopropanol (IPA)

-

Cleavage Cocktail: e.g., TFA/phenol/water/thioanisole (88:5:5:2 v/v/v/v)

Experimental Workflow

Caption: Standard SPPS cycle for incorporating this compound.

Detailed Protocol

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain. Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF followed by IPA and then DMF again to remove residual piperidine and byproducts.

-

Coupling:

-

In a separate vessel, pre-activate this compound (typically 3-5 equivalents relative to resin loading) with an equimolar amount of HBTU/HATU and two equivalents of DIEA in DMF for a few minutes.

-

Add the activation mixture to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours with agitation.

-

-

Washing: Wash the resin thoroughly with DMF, IPA, and DCM to remove excess reagents and byproducts.

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final coupling and deprotection step, wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail containing TFA and appropriate scavengers for 2-4 hours. The extended time is crucial for complete Mtr group removal.[6]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Troubleshooting and Expert Insights

Incomplete Mtr Group Cleavage

Symptom: Mass spectrometry analysis of the crude peptide shows a mass corresponding to the desired peptide + Mtr group (an addition of ~285 Da).

Causality: The Mtr group is significantly more stable to acidolysis than Pbf or Pmc. Insufficient cleavage time or an inadequate scavenger cocktail can lead to incomplete removal.

Solution:

-

Extend Cleavage Time: Increase the cleavage time to 4-6 hours, or in some cases, even longer.[6] Monitor the deprotection by HPLC.

-

Optimize Scavenger Cocktail: For peptides containing tryptophan, the use of scavengers like phenol and thioanisole is critical to prevent sulfonation.[7][11] A common cocktail is Reagent K (TFA/phenol/water/thioanisole/EDT).

-

Alternative Cleavage Reagents: In challenging cases, trimethylsilyl bromide (TMSBr) in TFA can be employed for rapid and clean deprotection of Arg(Mtr) residues.[11]

Sulfonation of Tryptophan Residues

Symptom: Mass spectrometry reveals a mass addition of +80 Da (SO3) on tryptophan residues.

Causality: The carbocation generated from the cleavage of the Mtr group can react with the electron-rich indole ring of tryptophan.[11][15]

Solution:

-

Effective Scavenging: Ensure a sufficient concentration of scavengers in the cleavage cocktail.

-

Use of Trp(Boc): For peptides containing both arginine and tryptophan, employing Fmoc-Trp(Boc)-OH is highly recommended to protect the indole nitrogen and prevent this side reaction.[11]

Conclusion: Strategic Application of this compound

This compound remains a valuable tool in the peptide chemist's arsenal, particularly for the synthesis of peptides with a limited number of arginine residues or when a more robust side-chain protection is desired. A thorough understanding of its chemical properties, particularly the lability of the Mtr group, is paramount for its successful application. By implementing optimized protocols for coupling and cleavage, and by being cognizant of potential side reactions and their mitigation strategies, researchers can effectively utilize this compound to synthesize high-purity peptides for a wide range of research and drug development applications.

References

- Advanced ChemTech. (n.d.). This compound.

- Aapptec Peptides. (n.d.). This compound.

- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1087 - Cleaving Mtr Group from Arginine.

- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.

- Albericio, F., & Carpino, L. A. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2886. [Link]

- Beck-Sickinger, A. G., & Jung, G. (1991). Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis. International Journal of Peptide and Protein Research, 38(1), 25-31. [Link]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7018814, Fmoc-D-Arg-OH.

- Aapptec Peptides. (n.d.). Fmoc-Arg(Mtr)-OH [98930-01-9].

- Barany, G., & Merrifield, R. B. (2007). Methods for the synthesis of arginine-containing peptides.

- (2025, October 16). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis.

- AnaSpec. (n.d.). Overview of Custom Peptide Synthesis.

- Albericio, F., & Carpino, L. A. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2886. [Link]

- Aapptec Peptides. (n.d.). Fmoc-D-Arg(Pbf)-OH [187618-60-6].

- Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- SVS Labs. (n.d.). FMOC D AMINO ACIDS - Fmoc-D-Arg(Pbf)-OH, CAS NO 187618-60-6 Manufacturer from Bengaluru.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56777058, Fmoc-D-Arg-OH HCl.

- Merck. (n.d.). Novabiochem® Enhanced specification Fmoc-amino acids.

Sources

- 1. advancedchemtech.com [advancedchemtech.com]

- 2. This compound | VSNCHEM [vsnchem.com]

- 3. peptide.com [peptide.com]

- 4. siddhivinayakaspechem.com [siddhivinayakaspechem.com]

- 5. Fmoc-D-Arg(Pbf)-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 12. peptide.com [peptide.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chempep.com [chempep.com]

- 15. EP1968995A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]

Introduction: The Role of Protected Arginine in Modern Peptide Therapeutics

An In-Depth Technical Guide to Fmoc-D-Arg(Mtr)-OH: Properties, Application, and Advanced Considerations in Peptide Synthesis

The incorporation of arginine residues is fundamental to the design of many biologically active peptides, including hormones, enzyme inhibitors, and antimicrobial agents. Its guanidinium side chain, being positively charged under physiological conditions, is often critical for receptor binding and molecular interactions. However, this same reactivity presents a significant challenge during solid-phase peptide synthesis (SPPS). Effective side-chain protection is paramount to prevent unwanted reactions. This guide provides a deep dive into this compound, a key building block for introducing the D-enantiomer of arginine into peptide sequences. The use of D-amino acids is a well-established strategy in medicinal chemistry to enhance peptide stability against enzymatic degradation, thereby improving pharmacokinetic profiles.[1][2] We will explore the core chemical properties of this reagent, the strategic rationale for using the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) protecting group, and the validated protocols for its successful application and removal.

Core Properties of this compound

A precise understanding of the physicochemical properties of the synthesis building blocks is the foundation of any successful and reproducible workflow. This compound is a white to off-white powder, and its key quantitative data are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 608.69 g/mol | [3] |

| Molecular Formula | C₃₁H₃₆N₄O₇S | [3][4] |

| CAS Number | 120075-24-3 | [3][5] |

| Synonym | N-(9-Fluorenylmethyloxycarbonyl)-N'-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-D-arginine |

The Mtr Protecting Group: A Strategic Perspective

The choice of a side-chain protecting group for arginine is a critical decision in peptide synthesis design, directly impacting cleavage efficiency and the purity of the final product. The Mtr group occupies a specific niche in terms of its acid lability.

Mechanism and Rationale

The Mtr group is a sulfonyl-based protecting group designed to be stable to the mild basic conditions used for the removal of the Nα-Fmoc group (typically 20% piperidine in DMF) during SPPS.[6][7] However, it is labile to strong acids, allowing for its removal during the final cleavage of the peptide from the resin.[8][9]

Historically, the Mtr group was developed as a more acid-labile alternative to the tosyl (Tos) group used in Boc-chemistry, which required harsh reagents like anhydrous HF for removal.[10] Within the Fmoc synthesis paradigm, the Mtr group is more stable and less acid-labile than the more modern Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) groups.[9][11]

The relative order of acid lability for common arginine protecting groups is: Pbf > Pmc > Mtr .[11]

Causality Behind Experimental Choices

This intermediate lability is the primary reason for its selection in specific synthetic strategies.

-

When to Use Mtr: Fmoc-Arg(Mtr)-OH is best utilized in syntheses of peptides with only one or two arginine residues.[11] Its higher stability can be advantageous in preventing premature deprotection during long or complex syntheses where the peptide is exposed to repeated coupling and deprotection cycles.

-

When to Avoid Mtr: For peptides containing multiple arginine residues, complete removal of all Mtr groups becomes difficult and may require prolonged cleavage times or elevated temperatures.[9] These harsh conditions can lead to undesired side reactions, making the more labile Pbf or Pmc groups a superior choice.[9][12]

The workflow for incorporating an amino acid like this compound into a growing peptide chain during SPPS follows a well-defined cycle.

Protocol: Mtr Group Cleavage and Final Peptide Deprotection

The trustworthiness of a protocol lies in its ability to produce consistent results. The following procedure is a self-validating system because it incorporates an analytical monitoring step (HPLC) to ensure the reaction proceeds to completion. This is crucial for the Mtr group, as its cleavage can be slow.

Potential Side Reactions and Mitigation

A significant challenge with sulfonyl-based protecting groups like Mtr is the potential for the cleaved protecting group to re-attach to electron-rich side chains, particularly tryptophan, in a side reaction known as sulfonation.[13][14] To prevent this, the cleavage cocktail must contain "scavengers." Phenol or thioanisole are commonly used; they act as sacrificial targets for the reactive carbocations generated during cleavage.[8][9]

Step-by-Step Cleavage Protocol

This protocol is designed for the final cleavage of the peptide from the resin and the simultaneous removal of the Mtr side-chain protecting group.

-

Resin Preparation: If the N-terminal Fmoc group is still present, remove it using a standard deprotection protocol (e.g., 20% piperidine in DMF) and thoroughly wash the peptide-resin with DMF, followed by dichloromethane (DCM). Dry the resin under vacuum for at least 1 hour.

-

Prepare Cleavage Cocktail: In a fume hood, prepare a cleavage solution of 95% Trifluoroacetic Acid (TFA) and 5% (w/w) phenol.[8][15] For a synthesis scale of approximately 100 µmol, use 1-2 mL of the cocktail.

-

Expert Insight: The phenol scavenger is critical. Its omission can lead to significant, often irreversible, modification of sensitive residues.

-

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin in a reaction vessel. Gently agitate the slurry at room temperature.

-

Monitoring (Self-Validation Step): The cleavage of the Mtr group can take several hours, often up to 7.5 hours or more.[8][15]

-

At timed intervals (e.g., 2 hours, 4 hours, 6 hours), take a small aliquot of the cleavage solution.

-

Precipitate the peptide from the aliquot with cold diethyl ether.

-

Analyze the precipitate by HPLC-MS to determine the percentage of remaining Mtr-protected peptide versus the fully deprotected product. Continue the cleavage reaction until the Mtr-protected species is no longer detected.

-

-

Peptide Precipitation: Once the cleavage is complete, filter the resin and collect the TFA solution containing the peptide. Add this filtrate dropwise to a 10-fold excess of ice-cold methyl tert-butyl ether (MTBE) or diethyl ether to precipitate the crude peptide.

-

Work-Up:

-

Purification: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by reverse-phase HPLC.

The following diagram illustrates the validated cleavage and work-up procedure.

Conclusion

This compound is a valuable, albeit legacy, reagent in the peptide chemist's toolkit. Its defining characteristic is the moderate acid lability of the Mtr group, which places it between the highly stable Tos group and the highly labile Pbf/Pmc groups. While its use has been largely superseded by Pbf-protected arginine for routine synthesis due to faster and cleaner deprotection, this compound remains a strategic option for specific applications, particularly in simpler peptides where its slower cleavage kinetics are manageable. A thorough understanding of its properties, the rationale for its use, and a commitment to validated, analytically monitored cleavage protocols are essential for its successful implementation in the synthesis of high-quality, D-arginine-containing peptides.

References

- Aapptec Peptides. (n.d.). This compound.

- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1087 - Cleaving Mtr Group from Arginine.

- Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.

- Metzger, J. W., et al. (1993). Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis. Peptide Research, 6(3), 153-160.

- de la Torre, B. G., & Albericio, F. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2956.

- Aapptec Peptides. (n.d.). Fmoc-Arg(Mtr)-OH.

- National Center for Biotechnology Information. (n.d.). Fmoc-D-Arg-OH. PubChem Compound Summary for CID 7018814.

- Google Patents. (2019). WO2019234108A1 - Methods for the synthesis of arginine-containing peptides.

- Aapptec Peptides. (n.d.). Fmoc-Arg(Mtr)-OH, [98930-01-9].

- SVS Labs Private Limited. (n.d.). Fmoc-D-Arg(Pbf)-OH, CAS NO 187618-60-6.

- Aapptec Peptides. (n.d.). Fmoc-D-Arg(Pbf)-OH [187618-60-6].

- Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

- Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 757-769.

Sources

- 1. chempep.com [chempep.com]

- 2. peptide.com [peptide.com]

- 3. advancedchemtech.com [advancedchemtech.com]

- 4. scbt.com [scbt.com]

- 5. peptide.com [peptide.com]

- 6. chempep.com [chempep.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. WO2019234108A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]

- 15. peptide.com [peptide.com]

A Technical Guide to the Application of Fmoc-D-Arg(Mtr)-OH in Solid-Phase Peptide Synthesis

Introduction

In the landscape of peptide synthesis, the precise control of reactive functional groups is paramount to achieving high-purity target molecules. Fmoc-D-Arg(Mtr)-OH is a specialized amino acid derivative designed for incorporation into peptide sequences via Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Its utility lies in the strategic introduction of a D-enantiomer of arginine, a modification frequently employed in drug development to confer metabolic stability and enhance the pharmacokinetic profile of peptide-based therapeutics.[1][2] The 'Fmoc' group provides temporary Nα-amino protection, while the 'Mtr' group offers semi-permanent protection for the highly basic guanidino side chain.

This guide provides an in-depth examination of this compound, moving beyond simple protocols to explore the underlying chemical principles, mechanistic rationale, and field-proven strategies for its effective use. It is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent for the synthesis of custom peptides with enhanced biological properties.

Chapter 1: Molecular Architecture and Strategic Rationale

The efficacy of this compound in peptide synthesis stems from the distinct roles of its three core components: the D-arginine stereocenter, the Nα-Fmoc protecting group, and the side-chain Mtr protecting group. Understanding the function and lability of each is critical for designing successful synthesis strategies.

-

D-Arginine Core: The incorporation of D-amino acids is a cornerstone of modern medicinal chemistry.[1] Natural proteases are stereospecific and primarily recognize and cleave peptide bonds involving L-amino acids. By introducing a D-arginine residue, the resulting peptide gains significant resistance to enzymatic degradation, which can dramatically increase its in-vivo half-life and bioavailability.[2] This is particularly valuable in the development of antimicrobial peptides, enzyme inhibitors, and other peptide therapeutics.[2][3]

-

Nα-Fmoc (9-fluorenylmethyloxycarbonyl) Group: The Fmoc group serves as the temporary shield for the α-amino group.[4] Its defining characteristic is its lability to mild basic conditions, typically a solution of a secondary amine like piperidine.[5][6] This allows for its selective removal at each cycle of the synthesis without disturbing the acid-labile side-chain protecting groups, a principle known as an orthogonal protection scheme.[7][8]

-

Side-Chain Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl) Group: The guanidino function of the arginine side chain is highly basic and nucleophilic, necessitating robust protection to prevent side reactions during peptide bond formation.[9] The Mtr group is an acid-labile sulfonyl-based protector.[10] While effective, it is considered a first-generation protecting group in Fmoc chemistry and requires relatively harsh acidic conditions and prolonged reaction times for complete removal compared to its successors, Pmc and Pbf.[9][11][12]

Data Presentation: Component Analysis

The table below summarizes the key attributes of each component within the this compound molecule.

| Component | Chemical Name | Function | Lability Conditions |

| D-Arg | D-Arginine | Core Amino Acid | N/A (Stereocenter) |

| Fmoc | 9-fluorenylmethyloxycarbonyl | Temporary Nα-Amino Protection | Base-Labile (e.g., 20% Piperidine in DMF)[4][13] |

| Mtr | 4-methoxy-2,3,6-trimethylphenylsulfonyl | Side-Chain Guanidino Protection | Acid-Labile (Strong Acid, e.g., TFA)[9][10] |

Chapter 2: The Role of this compound in the SPPS Workflow

Fmoc-based SPPS is a cyclical process that enables the efficient, stepwise assembly of a peptide chain while it is anchored to an insoluble resin support.[7][13] The orthogonal nature of the Fmoc/tBu strategy is its primary advantage, allowing for the iterative deprotection of the N-terminus under basic conditions while keeping the acid-sensitive side-chain protectors and resin linker intact until the final cleavage step.[8][14]

The incorporation of an this compound residue follows this established cycle, which consists of three core stages repeated for each amino acid addition: deprotection, activation/coupling, and washing.

Mandatory Visualization: The Fmoc-SPPS Cycle

Caption: The standard cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Chapter 3: Key Methodologies and Experimental Protocols

Successful synthesis requires meticulous execution of validated protocols. The following sections provide step-by-step methodologies for the incorporation and subsequent deprotection of this compound.

Experimental Protocols: Coupling and Cleavage

Protocol 1: Standard Coupling of this compound

-

Objective: To covalently link this compound to the free N-terminus of the resin-bound peptide chain.

-

Prerequisites: Resin-bound peptide with a free amine group (post-Fmoc deprotection).

-

Resin Preparation: Following Fmoc deprotection, wash the peptide-resin thoroughly with N,N-Dimethylformamide (DMF) (5 x 1 min) to remove all traces of piperidine.[15]

-

Activation Mixture Preparation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), a coupling agent such as HCTU (3-5 eq.), and a base like N,N-Diisopropylethylamine (DIEA) (6-10 eq.) in DMF. Allow to pre-activate for 2-5 minutes.

-

Coupling Reaction: Add the activation mixture to the washed peptide-resin. Agitate the vessel at room temperature for 1-2 hours. For potentially difficult couplings, reaction time may be extended or a second coupling may be performed.[3]

-

Washing: Drain the coupling solution and wash the resin extensively with DMF (5 x 1 min) to remove unreacted reagents and byproducts.

-

Confirmation (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.[3]

Protocol 2: Final Cleavage and Mtr Group Deprotection

-

Objective: To simultaneously cleave the completed peptide from the resin and remove the Mtr side-chain protecting group.

-

Caution: This procedure uses strong acid (TFA) and should be performed in a certified fume hood with appropriate personal protective equipment.

-

Resin Preparation: Wash the final peptide-resin with Dichloromethane (DCM) (3 x 1 min) and dry thoroughly under a stream of nitrogen or in a vacuum desiccator.[3]

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of 90-95% Trifluoroacetic Acid (TFA) . The remaining 5-10% should be a mixture of scavengers to trap reactive cations generated during deprotection. A standard cocktail for Mtr removal is TFA/Phenol/Water/Thioanisole . A simpler version uses 5% (w/w) phenol in TFA.[10]

-

Cleavage and Deprotection Reaction: Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin). Agitate at room temperature.

-

Monitoring and Reaction Time: The Mtr group is significantly more stable to acid than Pbf or Pmc.[9][12] A single Arg(Mtr) residue may require 3-8 hours for complete removal.[10] Sequences with multiple Arg(Mtr) residues may require up to 24 hours. It is highly recommended to monitor the deprotection progress by taking small aliquots, precipitating the peptide, and analyzing by HPLC.

-

Peptide Precipitation: After completion, filter the resin and collect the TFA filtrate. Add the filtrate dropwise into a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

-

Isolation and Purification: Centrifuge the ether suspension to pellet the peptide. Decant the ether, wash the pellet with fresh cold ether, and dry the crude peptide under vacuum.[3] The crude product can then be purified by RP-HPLC.

Data Presentation: Comparison of Arginine Side-Chain Protecting Groups

The choice of protecting group has a profound impact on the synthesis strategy, particularly the final cleavage step.

| Protecting Group | Relative Lability | Typical Cleavage Conditions | Key Considerations |

| Mtr | Low | TFA / Thioanisole / Phenol (3-24 h)[10] | Slow removal. Risk of incomplete deprotection. High risk of Tryptophan sulfonation.[16] |

| Pmc | Medium | TFA / Scavengers (1-3 h) | More labile than Mtr.[9][17] Moderate risk of Trp sulfonation. |

| Pbf | High | TFA / Scavengers (1-2 h) | Most labile and widely used group.[11][17] Lower risk of side reactions compared to Mtr/Pmc.[9] |

Chapter 4: Mechanistic Insights and Troubleshooting

An expert understanding of the underlying chemical mechanisms is essential for troubleshooting and optimizing peptide synthesis.

Mandatory Visualization: Reaction Mechanisms

Fmoc Deprotection by Piperidine

The removal of the Fmoc group is a base-catalyzed β-elimination reaction. The secondary amine deprotonates the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene (DBF) and the release of the free amine as a carbamic acid, which quickly decarboxylates.[5][6][8] The piperidine also acts as a nucleophilic scavenger, trapping the electrophilic DBF to prevent it from reacting with the newly liberated peptide N-terminus.[6]

Caption: Mechanism of Fmoc deprotection and subsequent scavenging of dibenzofulvene.

Side Reaction: Mtr-Induced Tryptophan Sulfonation

A critical and well-documented side reaction during the final TFA cleavage is the sulfonation of tryptophan residues.[16][18] The acid-labile Mtr group is cleaved, generating a reactive sulfonyl cation. If a tryptophan residue is present in the sequence, this cation can attack the electron-rich indole side chain, leading to an irreversible modification of the peptide.

Caption: Pathway of Tryptophan sulfonation by Mtr cleavage byproducts.

Field-Proven Insights & Troubleshooting

-

Challenge: Incomplete Mtr Deprotection.

-

Cause: The Mtr group's high stability to acidolysis.

-

Validation: HPLC analysis of the crude product will show a second major peak corresponding to the peptide with the Mtr group still attached.

-

Solution: Increase the cleavage reaction time, ensuring to monitor by HPLC. For sequences known to be difficult, consider re-subjecting the crude peptide to fresh cleavage cocktail. However, the most effective solution is preventative: select Fmoc-D-Arg(Pbf)-OH for sequences containing multiple arginines or for syntheses where rapid, clean cleavage is critical.[9][12]

-

-

Challenge: Tryptophan Sulfonation.

-

Cause: Electrophilic attack on the Trp indole ring by cleaved Mtr byproducts.

-

Validation: Mass spectrometry of the crude product will reveal a mass addition of +237 Da (the mass of the Mtr group minus a proton) on Trp-containing fragments.

-

Solution: The most robust preventative measure is to use an N-indole protected tryptophan, such as Fmoc-Trp(Boc)-OH . The tert-butylcarbonyl (Boc) group shields the indole ring from electrophilic attack and is cleanly removed during the TFA cleavage. Alternatively, optimizing the scavenger cocktail (e.g., increasing the concentration of thioanisole) can help, but may not fully eliminate the side reaction.

-

Conclusion

This compound is a valuable, albeit legacy, reagent for the synthesis of metabolically stable peptides. Its strength lies in the introduction of a D-stereocenter, a proven strategy for enhancing the therapeutic potential of peptides. However, its utility is tempered by the robust nature of the Mtr protecting group, which necessitates harsh, extended cleavage protocols and carries a significant risk of side reactions, particularly the sulfonation of tryptophan.

For modern peptide synthesis, especially for complex, multi-arginine sequences, Fmoc-D-Arg(Pbf)-OH is now the industry standard, offering a superior balance of side-chain stability and cleavage lability.[1][3] Nevertheless, for researchers synthesizing simpler peptides with one or two arginine residues, or for those working within established legacy protocols, a thorough understanding of the principles and methodologies outlined in this guide will enable the successful and efficient application of this compound.

References

- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.

- GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection.

- Góngora-Benítez, M., et al. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules.

- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1087 - Cleaving Mtr Group from Arginine.

- Organic Chemistry. (2022). Deprotecting Fmoc Group Mechanism. YouTube.

- Nowick Laboratory, UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

- Anaspec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.

- Isidro-Llobet, A., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules.

- ResearchGate. (n.d.). (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene.

- Beck-Sickinger, A. G., et al. (1991). Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis. International Journal of Peptide and Protein Research.

- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).

- Aapptec Peptides. (n.d.). Fmoc-Arg(Mtr)-OH.

- Google Patents. (n.d.). EP1968995A1 - Methods for the synthesis of arginine-containing peptides.

- PubChem, NIH. (n.d.). Fmoc-D-Arg-OH.

- MDPI. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis.

- Aapptec Peptides. (n.d.). This compound.

- Aapptec Peptides. (n.d.). Fmoc-D-Arg(Pbf)-OH.

- Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science.

Sources

- 1. chempep.com [chempep.com]

- 2. peptide.com [peptide.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. genscript.com [genscript.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. peptide.com [peptide.com]

- 11. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. peptide.com [peptide.com]

- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 14. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.uci.edu [chem.uci.edu]

- 16. Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. EP1968995A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]

An In-depth Technical Guide to Fmoc-D-Arg(Mtr)-OH in Peptide Synthesis

For researchers, scientists, and drug development professionals engaged in the nuanced art of peptide synthesis, the selection of appropriately protected amino acid building blocks is a critical determinant of success. Among these, the arginine derivative, Fmoc-D-Arg(Mtr)-OH (CAS Number: 120075-24-3), presents a unique set of properties that, when understood and leveraged correctly, can be a powerful tool in the solid-phase peptide synthesis (SPPS) toolbox. This guide provides an in-depth technical perspective on the strategic application of this reagent, moving beyond simple protocols to elucidate the underlying chemistry and rationale for its use.

Understanding the Core Attributes of this compound

This compound is a derivative of the non-natural D-enantiomer of arginine, designed for use in Fmoc-based solid-phase peptide synthesis.[1] The incorporation of D-amino acids is a well-established strategy in medicinal chemistry to enhance the enzymatic stability of peptides, thereby improving their pharmacokinetic profiles.[1][2] The two key protective groups in this molecule, Fmoc and Mtr, dictate its handling and strategic deployment in a synthesis workflow.

The Nα-Fmoc Protecting Group

The Nα-9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group, stable to the acidic conditions often used for side-chain deprotection and cleavage from the resin.[1][3] Its removal is typically achieved with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), a fundamental step in the iterative cycle of Fmoc SPPS.[4]

The Guanidino Side-Chain Mtr Protecting Group

The guanidino group of arginine is strongly basic (pKa ≈ 12.5) and highly nucleophilic, necessitating robust protection during peptide synthesis to prevent unwanted side reactions.[5] The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group serves this purpose. The Mtr group is notably more stable to acid than other common sulfonyl-based arginine protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl).[6][7] This enhanced stability is a double-edged sword: it offers greater security against premature deprotection during synthesis but requires more stringent acidic conditions for its eventual removal.[6][8]

The decision to use the Mtr group over the more labile Pbf or Pmc groups is often driven by the specific requirements of the target peptide. For instance, in the synthesis of complex peptides where other acid-sensitive moieties are present, the robustness of the Mtr group can be advantageous. However, for peptides containing multiple arginine residues, the harsh conditions required for complete Mtr removal can pose challenges.[7][8]

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety considerations of this compound is paramount for its effective and safe handling in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 120075-24-3 | [9][10][11] |

| Molecular Formula | C₃₁H₃₆N₄O₇S | [9][12][11] |

| Molecular Weight | 608.69 g/mol (or approx. 608.71) | [9] |

| Appearance | White powder | |

| Purity (HPLC) | ≥98.0% | |

| Storage Temperature | 2-8°C | |

| Hazard Classifications | Skin Irritant 2, Eye Irritant 2A, STOT SE 3 | [10] |

| Hazard Statements | H315, H319, H335 | [10] |

| Precautionary Statements | P261, P305 + P351 + P338 |

Strategic Application in Solid-Phase Peptide Synthesis

The successful incorporation of this compound into a growing peptide chain hinges on a meticulous and well-understood protocol. The following sections detail the critical steps of the SPPS cycle as they pertain to this specific amino acid derivative.

The SPPS Cycle: A Conceptual Workflow

The iterative nature of SPPS involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The fundamental steps of deprotection, activation, and coupling are repeated until the desired sequence is assembled.

Caption: A simplified workflow of a single SPPS cycle for the incorporation of this compound.

Detailed Experimental Protocol: Coupling of this compound

This protocol outlines a standard procedure for the coupling of this compound to a deprotected resin-bound peptide. The choice of coupling reagents and reaction times may need to be optimized based on the specific peptide sequence and the steric hindrance around the coupling site.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

This compound (3-5 equivalents relative to resin loading)

-

Coupling reagent, e.g., HBTU (0.95 equivalents relative to the amino acid)

-

Base, e.g., N,N-Diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

Procedure:

-

Resin Preparation:

-

Swell the resin-bound peptide in DMF for at least 30 minutes.

-

Perform Nα-Fmoc deprotection using 20% piperidine in DMF (2 x 10-minute treatments).[4]

-

Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine. A positive Kaiser test should confirm the presence of a free primary amine.

-

-

Amino Acid Activation:

-

In a separate vessel, dissolve this compound and HBTU in a minimal amount of DMF.

-

Add DIPEA to the solution and allow the activation to proceed for 2-5 minutes. The solution will typically change color.

-

Critical Note: Prolonged pre-activation of arginine derivatives can lead to the formation of an unreactive δ-lactam, which can truncate the peptide chain.[13][14] Therefore, the activated amino acid solution should be used promptly.

-

-

Coupling Reaction:

-

Drain the DMF from the deprotected resin.

-

Immediately add the activated this compound solution to the resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours. The reaction time may need to be extended for difficult couplings.

-

-

Monitoring and Washing:

-

Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.

-

If the coupling is incomplete, the reaction can be repeated with a fresh solution of activated amino acid.

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to prepare for the next cycle.

-

The Critical Step: Mtr Group Cleavage and Final Deprotection

The removal of the Mtr group is the most challenging aspect of using this compound and requires careful consideration of the cleavage cocktail and reaction conditions. Due to its acid stability, the Mtr group necessitates harsher deprotection conditions compared to Pbf or Pmc.[6][15]

Cleavage Mechanism and Potential Side Reactions

The cleavage of the Mtr group is an acid-catalyzed process, typically using trifluoroacetic acid (TFA). The reaction generates a reactive sulfonyl species that can lead to undesired side reactions, most notably the sulfonation of sensitive residues like tryptophan.[16] The inclusion of scavengers in the cleavage cocktail is therefore not just recommended, but essential to trap these reactive intermediates and prevent modification of the target peptide.

Caption: The Mtr cleavage process, highlighting the role of scavengers in preventing side reactions.

Recommended Cleavage Protocol for Mtr-Protected Peptides

This protocol is designed for the final cleavage of the peptide from the resin and the simultaneous removal of the Mtr group.

Materials:

-

Dried, resin-bound fully protected peptide

-

Cleavage Cocktail: 90-95% TFA, with the remainder composed of a scavenger mixture. A common and effective mixture is 5% (w/w) phenol in TFA.[15][17] Other scavengers like thioanisole can also be employed.[8]

-

Cold diethyl ether

Procedure:

-

Preparation:

-

Place the dried peptide-resin in a suitable reaction vessel.

-

Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

-

-

Cleavage Reaction:

-

Gently agitate the mixture at room temperature.

-

The cleavage of the Mtr group is significantly slower than for Pbf or Pmc. Reaction times can range from 3 to 8 hours.[15][17] For peptides containing multiple Arg(Mtr) residues, extended reaction times of up to 24 hours may be necessary.

-

It is highly recommended to monitor the progress of the deprotection by taking small aliquots of the cleavage solution at various time points, precipitating the peptide, and analyzing it by HPLC or mass spectrometry.[15][17]

-

-

Peptide Precipitation and Isolation:

-

Once the cleavage is complete, filter the resin and collect the TFA filtrate.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether (typically 10 times the volume of the TFA solution).

-

Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers and cleavage byproducts.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification:

-

The crude peptide should be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), to isolate the desired product from any deletion sequences or modified peptides.

-

Troubleshooting and Expert Insights

-

Incomplete Coupling: The bulky nature of the Mtr group can sometimes lead to sterically hindered couplings. If a standard coupling protocol fails, consider a double coupling, increasing the reaction time, or using a more potent coupling reagent like HATU.

-

Incomplete Mtr Cleavage: This is the most common issue. The only reliable solution is to extend the cleavage time. As mentioned, monitoring the reaction by HPLC is crucial to determine the optimal cleavage duration without causing significant degradation of the peptide.[15]

-

Tryptophan Sulfonation: If your peptide contains tryptophan, the risk of sulfonation during Mtr cleavage is high. Using a scavenger cocktail rich in thioanisole and/or phenol is critical.[8][15] Alternatively, protecting the tryptophan side chain with a Boc group (Fmoc-Trp(Boc)-OH) can significantly reduce this side reaction.

-

Alternative Cleavage Reagents: For particularly stubborn Mtr groups, cleavage with trimethylsilyl bromide (TMSBr) in TFA has been reported to be highly effective and can suppress sulfonation by-products. However, this is a more specialized and aggressive reagent system.

Conclusion

This compound is a valuable, albeit challenging, building block for the synthesis of D-amino acid-containing peptides. Its key feature, the highly stable Mtr protecting group, provides security during chain elongation but demands a carefully planned and monitored final cleavage strategy. By understanding the underlying chemical principles, adhering to validated protocols, and being aware of potential pitfalls such as incomplete deprotection and side reactions, researchers can successfully leverage the unique properties of this compound to create novel and enzymatically stable peptides for a wide range of applications in research and drug development.

References

- Aapptec. (n.d.). Technical Support Information Bulletin 1087 - Cleaving Mtr Group from Arginine.

- Aapptec. (n.d.). Amino Acid Sidechain Deprotection.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2934. [Link]

- Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., Wenqing, Y., & Schäfer, W. (1989). Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis. Tetrahedron Letters, 30(30), 3943-3946. [Link]

- Iris Biotech. (n.d.). Amino Acid Derivatives for Peptide Synthesis.

- MilliporeSigma. (2023). Safety Data Sheet for this compound. Retrieved from a generic SDS source as direct links are often session-based.

- Aapptec. (n.d.). This compound.

- Not directly cited in the text, but provides context on arginine deriv

- Aapptec. (n.d.). Fmoc-Arg(Mtr)-OH.

- Not directly cited in the text, but provides context on arginine protecting groups.

- Not directly cited in the text, but provides context on arginine modific

- Not directly cited in the text, but provides context on arginine deriv

- Not directly cited in the text, but provides context on SPPS protocols.

- Not directly cited in the text, but provides context on arginine deriv

- Amblard, F., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

- Not directly cited in the text, but provides context on challenges in peptide synthesis.

- Not directly cited in the text, but provides context on arginine deriv

- Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

- Amblard, F., Fehrentz, J. A., Martinez, J., & Subra, G. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.

- Not directly cited in the text, but provides context on arginine-rich peptides.

- Not directly cited in the text, but provides context on arginine-rich peptides.

- Fields, G. B. (2001). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]

- Not directly cited in the text, but provides context on arginine-rich peptides.

- Not directly cited in the text, but provides context on cysteine-containing peptide synthesis.

- Not directly cited in the text, but provides context on mechanistic aspects of SPPS.

Sources

- 1. chempep.com [chempep.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.uci.edu [chem.uci.edu]

- 5. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. advancedchemtech.com [advancedchemtech.com]

- 10. cn.canbipharm.com [cn.canbipharm.com]

- 11. peptide.com [peptide.com]

- 12. scbt.com [scbt.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chempep.com [chempep.com]

- 15. peptide.com [peptide.com]

- 16. Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. peptide.com [peptide.com]

An In-depth Technical Guide to the Mtr Protecting Group in Peptide Synthesis

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Arginine Protection in Peptide Synthesis

Arginine, with its strongly basic guanidinium side chain, is a cornerstone of many biologically active peptides, including cell-penetrating peptides (CPPs) and antimicrobial peptides (AMPs).[1][2] However, this very reactivity poses a significant challenge during solid-phase peptide synthesis (SPPS).[3] Unprotected, the guanidino group can interfere with coupling reactions, leading to side products and diminished purity of the final peptide.[3] Consequently, robust protection of the arginine side chain is paramount for successful peptide synthesis.[4]

Historically, a variety of protecting groups have been developed for arginine, each with its own set of advantages and disadvantages. In the context of Fmoc-based SPPS, several sulfonyl-type protecting groups have gained prominence, including Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl), Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).[5][6][7] This guide provides a deep dive into the Mtr protecting group, exploring its chemical properties, applications, and the critical considerations for its effective use.

The Mtr Protecting Group: A Detailed Overview

The Mtr group is an acid-labile protecting group utilized in both Boc and Fmoc solid-phase peptide synthesis strategies to protect the guanidino moiety of arginine.[8] It is characterized by the 4-methoxy-2,3,6-trimethylbenzenesulfonyl structure.[9] The electron-donating methoxy and methyl groups on the aromatic ring render the sulfonyl group susceptible to cleavage under acidic conditions, typically with trifluoroacetic acid (TFA).[5][9]

Chemical Structure and Properties

The Fmoc-Arg(Mtr)-OH derivative is a key building block for incorporating Mtr-protected arginine into a peptide sequence.[9] The Fmoc group provides temporary protection of the α-amino group and is removed under mild basic conditions (e.g., piperidine in DMF), while the Mtr group offers more robust, acid-labile protection for the side chain.[6][9]

Caption: Structure of the Mtr protecting group attached to the arginine side chain.

Application of Mtr in Peptide Synthesis

The choice of an arginine protecting group is a critical decision in peptide synthesis design. While Pbf and Pmc have largely superseded Mtr due to their greater acid lability, Mtr still finds application, particularly in the synthesis of peptides containing one or two arginine residues.[8][10] Its relative stability can be advantageous in preventing premature deprotection during prolonged syntheses.[9]

When to Choose Mtr: A Comparative Perspective

The acid lability of common arginine protecting groups follows the order: Pbf > Pmc > Mtr.[10] This means that Mtr requires harsher acidic conditions or longer deprotection times for complete removal compared to Pbf and Pmc.[10]

| Protecting Group | Relative Acid Lability | Typical Cleavage Time (Single Arg) | Notes |

| Pbf | Most Labile | 1-2 hours | Preferred for most applications, especially for multiple Arg residues.[11][12] |

| Pmc | Intermediate | 2-4 hours | Largely replaced by Pbf.[5][6] |

| Mtr | Least Labile | 3-6 hours | Can require up to 24 hours for multiple Arg residues. Best for peptides with 1-2 Arg.[10] |

This reduced lability makes Fmoc-Arg(Mtr)-OH a suitable choice when a more robust protecting group is desired, for instance, to minimize side reactions on sensitive residues that might be susceptible to the milder acidic conditions sufficient for Pbf or Pmc removal.

The Chemistry of Mtr Deprotection: A Step-by-Step Protocol

The removal of the Mtr group is typically achieved during the final cleavage of the peptide from the solid support using a strong acid, most commonly TFA.[5][8] The presence of scavengers in the cleavage cocktail is crucial to prevent side reactions caused by the reactive carbocations generated during deprotection.[13]

Standard Deprotection Protocol for Mtr-Protected Peptides

Materials:

-

Peptidyl-resin containing Arg(Mtr)

-

Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) is a common starting point. For Mtr, the addition of thioanisole is often recommended to accelerate cleavage.[5][13] A typical cocktail would be TFA/thioanisole/water/TIS.

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Ensure the peptidyl-resin is dry.

-

Cleavage Reaction: Suspend the resin in the cleavage cocktail (approximately 10 mL per gram of resin).[2]

-

Incubation: Gently agitate the mixture at room temperature. The reaction time is critical and depends on the number of Arg(Mtr) residues. For a single Mtr group, 3-6 hours may be sufficient, but for multiple residues, this can extend up to 24 hours.[14] It is highly recommended to monitor the deprotection by HPLC to determine the optimal cleavage time.[8]

-

Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[2][15]

-

Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Drying: Dry the crude peptide under vacuum.

Caption: Experimental workflow for the cleavage and deprotection of an Mtr-protected peptide.

Potential Side Reactions and Troubleshooting

While the Mtr group is effective, its use is not without potential complications. The prolonged exposure to strong acidic conditions required for its removal can lead to undesirable side reactions, particularly with sensitive amino acids like tryptophan, serine, and threonine.[16]

Common Side Reactions:

-

Sulfonation: The sulfonyl group cleaved from Mtr can react with electron-rich residues.

-

Tryptophan Modification: The indole side chain of tryptophan is susceptible to sulfonation. This can be mitigated by using Boc-protected tryptophan (Fmoc-Trp(Boc)-OH).[13]

-

O-Sulfonation of Serine and Threonine: The hydroxyl groups of serine and threonine can be sulfonated, forming peptide sulfuric acid mono-esters, especially in the absence of effective scavengers.[16]

-

N-Sulfonation of Arginine: The guanidinium group of the deprotected arginine can itself be sulfonated.[17]

-

-

Incomplete Deprotection: Due to its lower acid lability, incomplete removal of the Mtr group is a common issue, especially with multiple Arg(Mtr) residues.[5] This results in a heterogeneous peptide product. Rigorous HPLC monitoring is essential to ensure complete deprotection.[8]

Troubleshooting Guide:

| Issue | Potential Cause | Recommended Solution |

| Incomplete Deprotection | Insufficient cleavage time or inappropriate scavenger cocktail. | Extend the cleavage time and monitor by HPLC. Consider using a stronger cleavage cocktail, such as one containing trimethylsilyl bromide (TMSBr), which has been shown to deprotect multiple Arg(Mtr) residues rapidly.[13][18] |

| Tryptophan Modification | Reaction with cleaved Mtr group. | Use Fmoc-Trp(Boc)-OH during synthesis.[13] |

| O-Sulfonation of Ser/Thr | Lack of effective scavengers. | Ensure an adequate concentration of scavengers like water, TIS, and thioanisole in the cleavage cocktail.[16] |

Alternatives to the Mtr Protecting Group

The challenges associated with the Mtr group, particularly the harsh deprotection conditions and potential for side reactions, have led to the development and widespread adoption of more acid-labile alternatives.[7][8]

-

Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl): More acid-labile than Mtr, allowing for shorter deprotection times.[5]

-